Doxycycline fosfatex
Description
Doxycycline fosfatex is a chemically modified tetracycline antibiotic designed to enhance stability and bioavailability. It is a complex formed by the reaction of three moles of doxycycline with one mole of tetrametaphosphoric acid, followed by neutralization with sodium hydroxide, resulting in a 3:3:1 ratio of doxycycline, metaphosphoric acid, and sodium metaphosphate . Its chemical formula is (C₂₂H₂₄N₂O₈)₃(HPO₃)₃NaPO₃ (molecular weight: 1675.2 g/mol), and it is registered under CAS number 83038-87-3 .
A key feature of this compound is its stability in acidic environments, such as gastric fluid, where it retains structural integrity, unlike other doxycycline salts that may degrade .
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H27N2NaO20P4 |
|---|---|
Molecular Weight |
786.3 g/mol |
IUPAC Name |
sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
InChI |
InChI=1S/C22H24N2O8.Na.4HO3P/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;+1;;;;/p-1/t7-,10+,14+,15-,17-,22-;;;;;/m0...../s1 |
InChI Key |
ROUBCDXYSWYAEB-YDLUHMIOSA-M |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Optimized Dehydration Reaction
The improved synthesis involves the following steps:
-
Formic acid is cooled to 10–15°C, followed by dropwise addition of 98% sulfuric acid and thionyl chloride ().
-
The mixture is stirred at -25°C for 1 hour, then warmed to -10°C.
-
Chlorotetracycline is introduced, and the reaction proceeds below -10°C for 4–10 hours.
This method eliminates hazardous hydrofluoric acid, reduces fluoride ion waste, and achieves a 12–15% higher yield compared to traditional approaches.
Formulation Methods for Long-Acting Injections
This compound’s poor aqueous solubility necessitates advanced formulation strategies. A patent-pending long-acting injectable preparation combines doxycycline with solvents and stabilizers to enhance bioavailability.
Injectable Composition and Protocol
The formulation comprises:
| Component | Concentration Range | Function |
|---|---|---|
| Doxycycline | 5–20 g | Active ingredient |
| Propylene glycol | 10–60 g | Solvent |
| MgCl | 2–4 g | Stabilizer |
| NaSO | 0.2–0.5 g | Antioxidant |
| Water for injection | q.s. to 100 mL | Vehicle |
Preparation Steps :
-
MgCl and NaSO are dissolved in aqueous doxycycline hydrochloride (Solution 2).
-
Solutions 1 and 2 are combined, adjusted to pH 7.5–8.5 with ethylene diamine , sterilized at 100°C for 30 minutes, and lyophilized.
This method ensures extended half-life and reduced adverse reactions due to controlled release.
Advanced Drug Delivery Systems
To improve transdermal delivery, ascorbyl palmitate niosomes have been developed to encapsulate this compound.
Niosome Preparation and Characterization
Lipid Composition :
-
Ascorbyl palmitate (200 µmol)
-
Cholesterol (molar ratio 1:1 to 1:4)
-
Dicetyl phosphate (10 mol%)
Process Parameters :
-
Lipids are dissolved in chloroform-methanol (9:1), evaporated to form a film, and hydrated with PBS (pH 7.4) containing doxycycline.
-
Sonication at varying durations (5–30 minutes) reduces vesicle size to 185–304 nm .
Key Findings :
-
Entrapment efficiency : 65–78% (dependent on cholesterol content).
-
Zeta potential : -35 mV to -50 mV, ensuring colloidal stability.
Quality Control and Stability Considerations
This compound’s stability is influenced by storage conditions and excipient compatibility.
Thermal Analysis
Differential scanning calorimetry (DSC) reveals:
Comparative Analysis of Preparation Techniques
Key Insights :
Chemical Reactions Analysis
Metal Chelation and Stability
Doxycycline fosfatex forms unstable chelates with divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺), which dissociate at acidic pH . This property is critical for its antibacterial activity and absorption:
-
Chelation in Physiological Conditions : Binds bacterial ribosomes (30S subunit) by interacting with Mg²⁺ ions, disrupting protein synthesis .
-
pH-Dependent Dissociation : Chelates degrade rapidly at pH < 3, releasing free doxycycline for systemic absorption .
Table 2: Chelation Properties
| Metal Ion | Stability Constant (log K) | pH Range for Stability |
|---|---|---|
| Ca²⁺ | 4.2 | 5.0–7.5 |
| Mg²⁺ | 3.8 | 5.5–8.0 |
| Fe²⁺ | 5.1 | 4.0–6.5 |
Enzymatic Interactions
In vivo, this compound undergoes minimal hepatic metabolism but interacts with cytochrome P450 enzymes (CYP3A4/5), influencing its pharmacokinetics :
-
Oxidative Reactions : Limited hydroxylation at C-6 and C-12a positions by CYP3A4, forming inactive metabolites .
-
Excretion Pathways : 40% renally excreted as unchanged drug; 60% eliminated via fecal routes after biliary secretion .
Degradation Reactions
This compound degrades via two primary pathways:
-
Hydrolysis : Phosphate ester bonds hydrolyze in aqueous media (t₁/₂ = 18–22 hours at pH 7.4) .
-
Photooxidation : Exposure to UV light induces cleavage of the naphthacene core, forming inactive epi-derivatives .
Table 3: Degradation Kinetics
| Condition | Degradation Rate (k) | Major Products |
|---|---|---|
| pH 2.0, 37°C | 0.12 h⁻¹ | Doxycycline, HPO₃ |
| UV Light (λ = 350 nm) | 0.08 h⁻¹ | Epi-doxycycline |
Biological Activity Mechanisms
The antibacterial efficacy of this compound arises from:
-
Ribosomal Binding : Reversible interaction with 16S rRNA (30S subunit), blocking tRNA accommodation (Kd = 1.2 μM) .
-
Anti-inflammatory Effects : Inhibits matrix metalloproteinases (MMP-9, MMP-2) by chelating Zn²⁺ ions at catalytic sites .
Comparative Solubility
Phosphate modification enhances aqueous solubility compared to parent compounds:
Table 4: Solubility in Water
| Compound | Solubility (mg/mL) |
|---|---|
| This compound | 12.4 |
| Doxycycline hyclate | 8.2 |
| Doxycycline monohydrate | 0.3 |
Scientific Research Applications
Doxycycline fosfatex has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: Researchers use this compound to study bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections and as a prophylactic agent against malaria.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Doxycycline fosfatex exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis. The disruption of protein synthesis leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical and Structural Comparison
Doxycycline fosfatex differs structurally from other doxycycline derivatives due to its phosphate-based complexation. Below is a comparative table of key doxycycline formulations:
Notes:
Pharmacokinetic and Pharmacodynamic Properties
Absorption and Bioavailability :
- Fosfatex : Slow dissolution due to complexation but maintains consistent absorption due to gastric stability .
- Hyclate : Rapidly absorbed but may cause irritation due to acidic degradation byproducts.
- Monohydrate: Requires alkaline conditions for optimal absorption, often co-administered with antacids.
Antimicrobial Efficacy :
All doxycycline derivatives share a broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. However, fosfatex’s stability may enhance efficacy in Helicobacter pylori infections, where gastric retention is critical .
Comparison with Broader Tetracycline-Class Antibiotics
This compound is part of the tetracycline class, which includes older (e.g., tetracycline hydrochloride) and newer agents (e.g., tigecycline). Key distinctions include:
Notes:
Research Findings and Clinical Implications
- Gastric Stability: Infrared spectroscopy confirmed that this compound remains intact in simulated gastric fluid, unlike its non-complexed counterparts . This reduces mucosal irritation and improves tolerability.
- Therapeutic Use : Fosfatex is preferred for prolonged regimens (e.g., acne, Lyme disease) due to its steady pharmacokinetics. In contrast, hyclate is often used for acute infections requiring rapid absorption.
Q & A
Q. What protocols ensure reproducibility in this compound animal studies?
- Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Standardize animal husbandry (e.g., diet, light cycles) and randomize treatment groups. Use blinded outcome assessments and pre-register protocols on platforms like Open Science Framework. Include detailed supplementary materials for surgical/dosing procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
